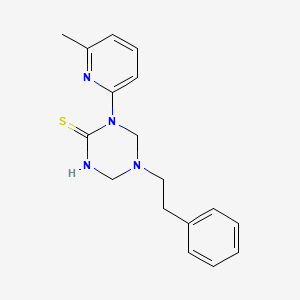

1-(6-Methylpyridin-2-yl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

Description

1-(6-Methylpyridin-2-yl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is a fascinating compound with a complex structure. Let’s break it down:

Chemical Formula: C₁₉H₂₁N₃S

IUPAC Name: this compound

Properties

Molecular Formula |

C17H20N4S |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

1-(6-methylpyridin-2-yl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |

InChI |

InChI=1S/C17H20N4S/c1-14-6-5-9-16(19-14)21-13-20(12-18-17(21)22)11-10-15-7-3-2-4-8-15/h2-9H,10-13H2,1H3,(H,18,22) |

InChI Key |

OTAAEPYZIZPDAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)N2CN(CNC2=S)CCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: Unfortunately, specific synthetic routes for this compound are not widely documented. we can draw insights from related compounds. One potential approach involves the cyclization of appropriate precursors, combining the pyridine, phenylethyl, and triazinane moieties.

Reaction Conditions::- Cyclization reactions often require elevated temperatures and suitable catalysts.

- Boronic esters, such as pinacol boronic esters, can serve as starting materials.

Industrial Production:: Industrial-scale production methods remain undisclosed, but research efforts continue to explore efficient and scalable synthesis routes.

Chemical Reactions Analysis

Reactivity:: 1-(6-Methylpyridin-2-yl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione likely undergoes various reactions, including:

Oxidation: Oxidative transformations of the sulfur atom.

Reduction: Reduction of the triazine ring or other functional groups.

Substitution: Nucleophilic substitution at the pyridine or triazine positions.

Oxidation: Oxidants like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions and substituents. Potential products include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

1-(6-Methylpyridin-2-yl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione finds applications in:

Medicinal Chemistry: Exploration as potential drug candidates due to its unique structure.

Materials Science: Incorporation into polymers or materials with tailored properties.

Biological Studies: Investigating its interactions with enzymes or receptors.

Mechanism of Action

The precise mechanism remains elusive, but it likely involves interactions with specific molecular targets or pathways. Further research is needed to unravel its effects fully.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related heterocyclic compounds, emphasizing its distinct features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.